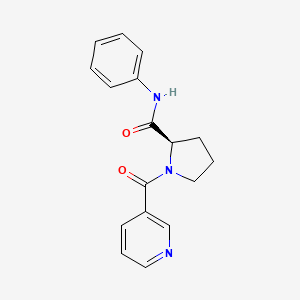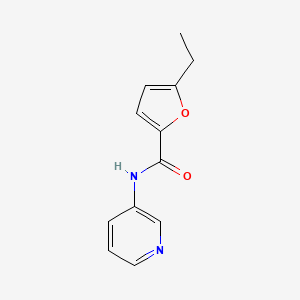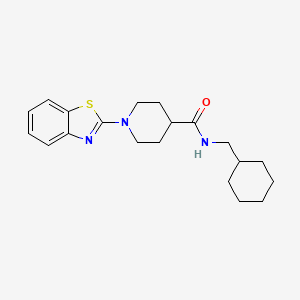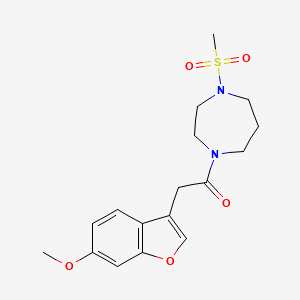
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments are discussed in
Mechanism of Action
The mechanism of action of (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators in the body. The compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its analgesic and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide in lab experiments include its high potency, good selectivity, and low toxicity. However, the compound has some limitations, such as poor solubility in aqueous solutions and instability under certain conditions.
Future Directions
There are several future directions for the scientific research on (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide. One direction is to study its potential applications in the treatment of other neurodegenerative disorders such as Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective analogs. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied further to optimize its therapeutic potential.
Synthesis Methods
The synthesis of (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide involves the reaction of pyridine-3-carboxylic acid with (R)-2-aminopyrrolidine and phenyl isocyanate in the presence of a coupling reagent. The reaction proceeds under mild conditions and yields the desired product in good yield.
Scientific Research Applications
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(19-14-7-2-1-3-8-14)15-9-5-11-20(15)17(22)13-6-4-10-18-12-13/h1-4,6-8,10,12,15H,5,9,11H2,(H,19,21)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCNZOJDUWZRKY-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)


![1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7538987.png)
![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)


![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)



![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)